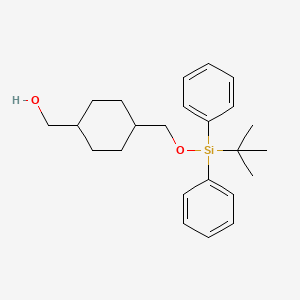

((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is a complex organic compound featuring a cyclohexyl ring substituted with a methanol group and a tert-butyldiphenylsilyl-protected hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol typically involves multiple steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the methanol group to a methyl group or other reduced forms.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typical.

Substitution: Conditions often involve bases like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methyl derivatives.

Substitution: Various functionalized cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective deprotection and further functionalization.

Biology and Medicine

The compound’s derivatives may have potential applications in drug development, particularly in the design of molecules with specific biological activities. The tert-butyldiphenylsilyl group can enhance the stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its structural features make it a valuable building block in material science.

Wirkmechanismus

The mechanism by which ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol exerts its effects depends on its specific application. In chemical reactions, the tert-butyldiphenylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways related to their intended therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ((1r,4r)-4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol

- ((1r,4r)-4-(((tert-Butylphenylsilyl)oxy)methyl)cyclohexyl)methanol

- ((1r,4r)-4-(((tert-Butyltrimethylsilyl)oxy)methyl)cyclohexyl)methanol

Uniqueness

((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is unique due to the presence of the tert-butyldiphenylsilyl group, which provides steric hindrance and stability, making it particularly useful in synthetic chemistry. This group also enhances the compound’s solubility and prevents aggregation, which is beneficial in various applications.

Biologische Aktivität

((1R,4R)-4-(((tert-butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is a compound with potential biological significance, particularly in the context of drug development and medicinal chemistry. This article explores its biological activity, focusing on its role as an intermediate in the synthesis of Rho kinase inhibitors and neurite outgrowth promoters.

- Molecular Formula : C14H30O2Si

- Molecular Weight : 258.47 g/mol

- SMILES Notation : CC(C)(C)Si(C)OCC1CCC(CO)CC1

Biological Significance

This compound is primarily noted for its utility in synthesizing Rho kinase inhibitors, which are of interest due to their role in various cellular processes including cell migration, proliferation, and survival. Rho kinase inhibitors have potential therapeutic applications in conditions such as cancer and cardiovascular diseases.

Rho kinase (ROCK) plays a crucial role in the regulation of the cytoskeleton and cell motility. Inhibition of ROCK can lead to:

- Decreased smooth muscle contraction.

- Enhanced neuronal differentiation and neurite outgrowth.

- Modulation of inflammatory responses.

In Vitro Studies

In vitro studies have shown that compounds derived from this compound exhibit significant biological activity. For instance, a study demonstrated that derivatives could promote neurite outgrowth in neuronal cell cultures, suggesting neuroprotective properties that may be beneficial in neurodegenerative diseases .

Case Studies

- Neurite Outgrowth Promotion : A specific derivative of this compound was tested on PC12 cells (a model for neuronal differentiation). The results indicated a marked increase in neurite length compared to controls, highlighting its potential as a neurotrophic agent .

- Rho Kinase Inhibition : In another study, compounds synthesized from this precursor were evaluated for their ability to inhibit Rho kinase activity. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong inhibition .

Data Tables

Eigenschaften

IUPAC Name |

[4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-13,20-21,25H,14-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLJFVKYKIBHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.